molecular formula C20H27N3O2 B5227502 1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine

1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine

Cat. No.: B5227502
M. Wt: 341.4 g/mol
InChI Key: UMDFJPMEVHLKMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in various physiological processes such as cholesterol transport, steroidogenesis, and apoptosis. DPA-714 has been extensively studied for its potential applications in scientific research.

Mechanism of Action

1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine binds selectively to TSPO, which is expressed on the outer mitochondrial membrane of various cell types including glial cells, immune cells, and endothelial cells. TSPO plays a key role in regulating the transport of cholesterol into the mitochondria for steroidogenesis and in modulating mitochondrial permeability transition pore opening. This compound has been shown to modulate the immune response by inhibiting the activation of microglia and astrocytes, which are involved in the neuroinflammatory processes associated with various neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β in microglia and astrocytes. It has also been shown to reduce the activation of NF-κB and MAPK signaling pathways, which are involved in the regulation of immune responses. This compound has been shown to have neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells.

Advantages and Limitations for Lab Experiments

1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine has several advantages for lab experiments. It is a highly selective ligand for TSPO, which allows for specific targeting of TSPO-expressing cells. It has been extensively studied and has a well-established synthesis method. However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life, which can limit its use in longitudinal studies. It also has limited availability and can be expensive to synthesize.

Future Directions

There are several future directions for the use of 1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine in scientific research. One direction is the development of novel PET tracers based on this compound for the visualization of TSPO in vivo. Another direction is the investigation of the role of TSPO in various neurological disorders and the development of TSPO-targeted therapies. Additionally, the use of this compound in combination with other imaging agents and therapeutic agents is an area of active research.

Synthesis Methods

1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine can be synthesized using a multi-step process. The first step involves the synthesis of 3,5-dimethyl-4-isoxazolecarboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-(4-isopropylphenyl)piperidine to yield this compound.

Scientific Research Applications

1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine has been used in various scientific research applications. One of the major applications is in the field of neuroimaging. This compound has been labeled with radioactive isotopes such as carbon-11 and fluorine-18 to create PET tracers. These tracers can be used to visualize the distribution and density of TSPO in vivo, which can provide valuable information about the neuroinflammatory processes associated with various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(4-propan-2-ylanilino)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-13(2)16-7-9-17(10-8-16)21-18-6-5-11-23(12-18)20(24)19-14(3)22-25-15(19)4/h7-10,13,18,21H,5-6,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDFJPMEVHLKMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCCC(C2)NC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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